Isopropylphenyl diphenyl phosphate

Description

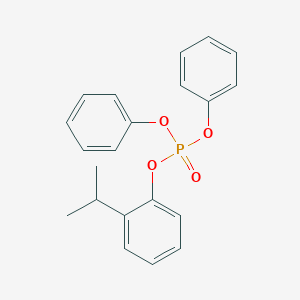

Structure

3D Structure

Properties

IUPAC Name |

diphenyl (2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O4P/c1-17(2)20-15-9-10-16-21(20)25-26(22,23-18-11-5-3-6-12-18)24-19-13-7-4-8-14-19/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXNVYMIYBNZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O4P | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858794 | |

| Record name | Diphenyl o-isopropylphenylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Water solubility: 2.2 ppm at 25 °C | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000035 [mmHg] | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28108-99-8, 64532-94-1, 93925-53-2 | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-Methylethyl)phenyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028108998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-(1-methylethyl)phenyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mixed (1-methylethyl)phenyl and Ph triesters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093925532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1-methylethyl)phenyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl o-isopropylphenylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W6EIH93ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isopropylphenyl Diphenyl Phosphate

This guide provides a comprehensive overview of the synthesis and characterization of isopropylphenyl diphenyl phosphate (IPPP), an organophosphate compound of significant industrial interest. Primarily utilized as a flame retardant and plasticizer, IPPP enhances the fire resistance of various materials.[1][2][3] This document will delve into the chemical principles underpinning its synthesis, detailed experimental protocols, and the analytical techniques essential for its structural elucidation and purity assessment.

Section 1: Introduction to this compound

This compound (IPPP) is a viscous, light yellow liquid.[4] It belongs to the family of organophosphate esters and is valued for its flame-retardant properties, finding applications in a wide array of products including PVC, polyurethanes, textiles, adhesives, and paints.[5] The compound typically exists as a mixture of isomers, including 2-, 3-, and 4-isopropylphenyl diphenyl phosphate.[4]

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₁H₂₁O₄P[1][4] |

| Molecular Weight | ~368.37 g/mol [1] |

| Appearance | Viscous, light yellow liquid[4] |

| Solubility | Insoluble in water[4] |

| Primary Uses | Flame retardant, plasticizer, hydraulic fluid, lubricant additive[2][4] |

Section 2: Synthesis of this compound

The synthesis of IPPP is typically achieved through a multi-step process involving the alkylation of phenol followed by phosphorylation. A common industrial method involves the reaction of isopropylated phenols with phosphorus oxychloride.[6][7]

The synthesis hinges on two primary reactions:

-

Friedel-Crafts Alkylation: Phenol is alkylated with propylene in the presence of an acid catalyst, such as p-toluene sulfonic acid, to produce a mixture of isopropylphenols.[6] The degree of isopropylation can be controlled by adjusting the reaction conditions.[6]

-

Phosphorylation: The resulting isopropylphenol mixture is then reacted with phosphorus oxychloride (POCl₃). This reaction is an esterification where the hydroxyl groups of the phenols displace the chlorine atoms on the phosphorus oxychloride, forming the phosphate ester and releasing hydrogen chloride (HCl) as a byproduct.[7]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Materials:

-

Phenol

-

Propylene

-

p-Toluene sulfonic acid (catalyst for alkylation)

-

Phosphorus oxychloride (POCl₃)[7]

-

Calcium-magnesium catalyst (for phosphorylation)[7]

-

Appropriate solvents (e.g., tetrahydrofuran)[8]

Procedure:

-

Alkylation:

-

Charge a reaction vessel with phenol and the p-toluene sulfonic acid catalyst.[6]

-

Introduce propylene gas into the reactor under controlled temperature and pressure to initiate the alkylation process. The reaction is typically carried out until a specific mole ratio of propylene to phenol is achieved.[6]

-

The resulting product is a mixture of unreacted phenol and various isopropylphenols.[6]

-

Fractional distillation is employed to remove unreacted phenol and isolate the desired isopropylphenol fraction.[6]

-

-

Phosphorylation:

-

In a separate esterification kettle, add the isopropylphenol mixture and the calcium-magnesium catalyst.[7]

-

Slowly add phosphorus oxychloride to the kettle while maintaining the temperature below 50°C to control the exothermic reaction.[7]

-

The reaction mixture is stirred and heated to drive the esterification to completion. During this process, HCl gas is evolved and can be neutralized or captured.[7]

-

The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified threshold (e.g., 4 mgKOH/g).[7]

-

-

Purification:

Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water.[9][10] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[9][11][12] Ensure that emergency equipment, such as safety showers and eyewash stations, is readily accessible.[9][12]

Section 3: Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of the synthesized IPPP.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of IPPP. Both ¹H and ¹³C NMR are utilized to identify the different types of protons and carbon atoms present in the molecule. ³¹P NMR is particularly useful for confirming the presence of the phosphate group and providing information about its chemical environment.

Expected NMR Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl and isopropylphenyl groups, as well as the characteristic septet and doublet for the isopropyl group protons.

-

¹³C NMR: Resonances for the aromatic carbons and the aliphatic carbons of the isopropyl group.[4][13]

-

³¹P NMR: A characteristic signal in the phosphate region of the spectrum.[14]

FT-IR spectroscopy is used to identify the functional groups present in the IPPP molecule. The presence of characteristic absorption bands provides evidence for the successful synthesis of the target compound.

Key FT-IR Absorption Bands for Organophosphates:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1300 - 1200 | P=O stretching |

| ~1050 - 950 | P-O-C stretching[15] |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~1600 - 1450 | Aromatic C=C stretching |

The P=O stretching frequency can be influenced by the electronegativity of the surrounding groups.[16]

Mass spectrometry is employed to determine the molecular weight of the synthesized IPPP and to study its fragmentation pattern, which can provide further structural information. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often used for the analysis of organophosphate esters.[4][17][18]

Expected Mass Spectral Data:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of IPPP (~368.4 g/mol ).[4]

-

Characteristic fragmentation patterns of phosphate esters.[19][20][21]

The following diagram outlines the typical workflow for the characterization of synthesized this compound.

Caption: Workflow for the characterization of this compound.

Section 4: Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The described methodologies, from the initial alkylation and phosphorylation reactions to the detailed spectroscopic analysis, provide a robust framework for researchers and professionals in the field. Adherence to the detailed protocols and safety precautions is paramount for the successful and safe synthesis of this industrially important flame retardant. The combination of NMR, FT-IR, and mass spectrometry ensures a thorough characterization, confirming the identity and purity of the final product.

References

- CAMEO Chemicals. (n.d.). Phosphorus oxychloride.

- Fisher Scientific. (2025).

- PubChem. (n.d.). This compound.

- GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7).

- Smolecule. (n.d.).

- Sigma-Aldrich. (n.d.).

- New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride.

- Lanxess. (2015). Phosphorus oxychloride.

- Kumar, V., Upadhay, N., Wasit, A. B., Singh, S., & Kaur, P. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2).

- Occolowitz, J. L., & White, G. L. (1963). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Analytical Chemistry, 35(8), 1179-1183.

- Meyerson, S., Kuhn, E. S., Ramirez, F., Marecek, J. F., & Okazaki, H. (1980). Mass spectrometry of phosphate esters. Phosphoacetoin and its methyl esters. Journal of the American Chemical Society, 102(7), 2398-2408.

- Meyerson, S., Kuhn, E. S., Ramirez, F., & Marecek, J. F. (1980). Mass spectrometry of phosphate esters. Phosphoacetoin and its methyl esters.

- Haz-Map. (n.d.).

- ChemicalBook. (n.d.).

- D'Archivio, A. A., & Ruggieri, F. (2007). Determination of phosphoric acid triesters in human plasma using solid-phase microextraction and gas chromatography coupled to inductively coupled plasma mass spectrometry.

- van der Veen, I., & de Boer, J. (2012). Study of alkyl phosphates in industrial petroleum mixtures by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry. Chemosphere, 88(10), 1119-1153.

- Atanasov, V., Staneva, D., & Georgiev, G. (2021). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 10(10), 2395.

- ChemicalBook. (n.d.). ISOPROPYLDIPHENYLPHOSPHINE Synthesis.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- El-Mai, N., et al. (2022). Investigation of interactions between organophosphorus compounds and TiO2 modified microcantilevers for molecule detection in air. RSC Advances, 12(12), 7245-7253.

- Shagidullin, R. R. (1988). Atlas of IR spectra of organophosphorus compounds: interpreted spectrograms. Nauka.

- SpectraBase. (n.d.).

- Chem-Net. (n.d.).

- Das, O., Sarmah, A. K., & Bhattacharyya, D. (2018). Infrared Analysis of Phosphorous Compounds.

- Phillips, A. L., et al. (2019). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental Science & Technology Letters, 6(3), 153-159.

- SpectraBase. (n.d.).

- Australian Industrial Chemicals Introduction Scheme. (2023).

- LGC Standards. (n.d.).

- Chen, C. H., & Chen, C. Y. (2018). Effect of Adding this compound on Isothermal Crystallization Behavior and Flame Retardancy of PLA Film. Journal of Polymers and the Environment, 26(1), 22-30.

- Walejko, P., & Witkowski, S. (2017). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and c) 2c after exhaustive hydrogenation (Pd/C, MeOH, 96 h).

Sources

- 1. Buy this compound | 28108-99-8 [smolecule.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Isopropylphenyl phosphate | 68937-41-7 [chemicalbook.com]

- 4. This compound | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 7. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]

- 8. ISOPROPYLDIPHENYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. opcw.org [opcw.org]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. nj.gov [nj.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]

- 17. Determination of phosphoric acid triesters in human plasma using solid-phase microextraction and gas chromatography coupled to inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(p-Amylcinnamoyl)anthranilic Acid (CAS No. 28108-99-8)

Introduction: Defining a Key Modulator of Cellular Signaling

N-(p-Amylcinnamoyl)anthranilic acid, commonly abbreviated as ACA, is a synthetic, small-molecule compound that has emerged as a critical tool for researchers in cellular biology and drug development.[1] Structurally, it is an amidobenzoic acid, where an anthranilic acid moiety is N-acylated with a 4-pentylcinnamoyl group.[1] This compound is frequently referenced by the CAS number 28108-99-8, although it is important to note that this identifier can be ambiguous and is sometimes associated with other chemical entities. For clarity in a research context, the more specific CAS number 99196-74-4 is also used.[2]

The primary utility of ACA in a research setting stems from its dual inhibitory action on two distinct and crucial classes of signaling proteins: Phospholipase A2 (PLA2) enzymes and a subset of Transient Receptor Potential (TRP) ion channels.[3][4] This dual-action profile makes ACA an invaluable pharmacological probe for dissecting complex signaling cascades involving calcium influx, lipid signaling, and inflammatory responses. This guide provides an in-depth exploration of its properties, mechanisms, and applications for the research scientist.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are paramount for its effective application in experimental settings. ACA is typically supplied as a white to off-white crystalline solid or powder. Its significant hydrophobicity, indicated by a high predicted XLogP3 value, dictates its solubility profile; it is largely insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[5]

Table 1: Physicochemical Data for N-(p-Amylcinnamoyl)anthranilic acid

| Property | Value | Source(s) |

| IUPAC Name | 2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | [1] |

| CAS Number | 28108-99-8 (Non-specific); 99196-74-4 | [2] |

| Molecular Formula | C₂₁H₂₃NO₃ | [1][5] |

| Molecular Weight | 337.41 g/mol | |

| Appearance | White to off-white powder/crystalline solid | [5] |

| Melting Point | 172-174 °C | [6] |

| Solubility | DMSO: ≥20 mg/mL; Ethanol: 5 mg/mL | [5] |

| Purity (Typical) | ≥98% (HPLC) | |

| Predicted XLogP3 | 6.4 | [1] |

| UV Absorption Max (λmax) | 216, 300, 323 nm | [5] |

Core Mechanism of Action: A Dual Inhibitory Profile

The scientific value of ACA lies in its ability to modulate two key signaling pathways. Critically, its action on TRP channels has been shown to be independent of its effects on PLA2, allowing for its use as a versatile tool to probe either system, provided appropriate experimental controls are in place.[3]

Inhibition of Phospholipase A2 (PLA2)

ACA is widely characterized as a broad-spectrum inhibitor of phospholipase A2 (PLA2) enzymes.[4] PLA2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of membrane glycerophospholipids, releasing arachidonic acid and a lysophospholipid.[4] The released arachidonic acid is a precursor to a vast array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By blocking PLA2, ACA effectively prevents the release of arachidonic acid and thereby inhibits downstream inflammatory signaling cascades.[4][7] This makes ACA a useful tool for studying inflammatory processes and diseases where PLA2 activity is implicated.

Blockade of Transient Receptor Potential (TRP) Channels

Perhaps more significantly for neurobiology and sensory physiology, ACA acts as a direct blocker of several TRP family ion channels.[4] These channels are polymodal sensors involved in a wide range of physiological processes, from temperature sensation to cellular calcium homeostasis.[3][8] ACA demonstrates potent, direct, and reversible inhibition of multiple TRP channels, with varying affinities:

-

TRPM2: ACA is a particularly potent inhibitor of the TRPM2 channel, a sensor of oxidative stress and an important mediator of calcium influx.[3][9] It blocks both ADP-ribose and H₂O₂-induced TRPM2 activation with an IC₅₀ of 1.7 µM.[3][5]

-

TRPC6 & TRPM8: ACA also effectively blocks TRPC6 (IC₅₀ = 2.3 µM) and TRPM8 (IC₅₀ = 3.9 µM) channels.[3][5]

-

Other Channels: It is also reported to inhibit calcium-activated chloride channels (CaCCs) and is a weak inhibitor of TRPV1.[2][5][7]

The mechanism of TRP channel blockade appears to involve direct interaction with the channel protein from the extracellular side, modulating its gating and reducing its open probability without altering single-channel conductance.[3]

Caption: Dual inhibitory mechanism of ACA on PLA2 and TRP channels.

Applications in Research and Drug Development

The dual inhibitory nature of ACA makes it a powerful tool for elucidating complex biological pathways.

-

Studying Inflammation and Oxidative Stress: By inhibiting both the PLA2-arachidonic acid pathway and the TRPM2 oxidative stress-sensing channel, ACA can be used to investigate the interplay between lipid signaling and ion channel-mediated responses in inflammatory conditions and cell death models.[9]

-

Neuroscience and Sensory Biology: As a blocker of multiple TRP channels, ACA is employed to probe their roles in pain perception, temperature sensation, and neuronal calcium signaling. For instance, its use has helped to study the function of TRPM2 channels in dopaminergic neurons.

-

Cardiovascular Research: ACA is an effective reversible inhibitor of calcium-activated chloride channels, which are implicated in the development of cardiac arrhythmias.[2] This has positioned ACA as a valuable pharmacological tool for studying the electrophysiology of the heart and exploring potential antiarrhythmic strategies.[2]

-

Ischemia-Reperfusion Injury Models: Studies have demonstrated that ACA can be protective against renal ischemia-reperfusion injury.[9] This effect is attributed to its ability to reduce oxidative stress, inflammation, and apoptosis, likely through the combined inhibition of TRPM2 and PLA2.[9]

General Experimental Workflow

A common application of ACA is to pharmacologically inhibit TRP channels to assess their contribution to a specific cellular response, such as calcium influx.

Caption: Workflow for assessing TRP channel function using ACA.

Synthesis and Analytical Methods

General Synthetic Approach

While detailed proprietary synthesis methods may vary, the fundamental chemistry for producing N-(p-Amylcinnamoyl)anthranilic acid involves a standard amide bond formation. The logical retrosynthetic analysis points to two primary precursors: anthranilic acid and a reactive derivative of p-amylcinnamic acid.

The typical forward synthesis would proceed as follows:

-

Activation of p-Amylcinnamic Acid: The carboxylic acid of p-amylcinnamic acid is first converted into a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

-

Amide Coupling: The activated p-amylcinnamoyl derivative is then reacted with anthranilic acid in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate aprotic solvent. The base neutralizes the HCl byproduct generated during the reaction.

-

Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove salts and unreacted starting materials. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure N-(p-Amylcinnamoyl)anthranilic acid.

Analytical Quality Control

The purity of ACA is critical for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Exemplary HPLC Method Parameters:

-

Column: A reverse-phase column, such as a C18 column, is appropriate for this hydrophobic molecule.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH or water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[10]

-

Detection: UV detection at one of its absorption maxima (e.g., 300 or 323 nm) would provide high sensitivity.[5]

-

Standard: A certified reference standard of ACA would be used to confirm retention time and for quantification.

-

Acceptance Criterion: For research-grade material, a purity of ≥98% is a common and acceptable standard.

Safety, Handling, and Toxicology

As with any laboratory chemical, proper safety protocols must be observed when handling ACA.

-

GHS Hazard Classification: According to aggregated data from the European Chemicals Agency (ECHA), ACA is classified as hazardous to the aquatic environment.[1]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. In all cases of significant exposure or if symptoms persist, seek medical attention.

-

Conclusion

N-(p-Amylcinnamoyl)anthranilic acid is a well-established and potent pharmacological tool. Its dual capacity to inhibit both PLA2-mediated inflammatory signaling and a range of TRP ion channels makes it a uniquely versatile compound for dissecting complex cellular pathways. For researchers in drug development and fundamental science, a thorough understanding of its physicochemical properties, mechanisms of action, and proper handling is essential for leveraging its full potential to probe the intricate signaling networks that govern cellular function and disease.

References

-

Kraft, R., Grimm, C., Frenzel, H., et al. (2006). Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. British Journal of Pharmacology, 148(3), 264-273. [Link]

-

Harteneck, C., Frenzel, H., & Kraft, R. (2007). N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker. Cardiovascular Drug Reviews, 25(1), 61-75. [Link]

-

ResearchGate. (n.d.). N-(p-Amylcinnamoyl)anthranilic Acid (ACA): A Phospholipase A2 Inhibitor and TRP Channel Blocker. Request PDF. [Link]

-

Guler, E., et al. (2019). Protective effect of N-(p-amylcinnamoyl) anthranilic acid, phospholipase A2 enzyme inhibitor, and transient receptor potential melastatin-2 channel blocker against renal ischemia-reperfusion injury. Journal of Cellular Biochemistry, 120(3), 3822-3832. [Link]

-

PubChem. (n.d.). N-(p-Amylcinnamoyl)anthranilic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). N-(p-Amylcinnamoyl)anthranilic acid. [Link]

-

Sane, R. T., et al. (1986). Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-660. [Link]

-

Andersson, P. G. (2009). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. [Link]

-

Tiwari, D., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research. [Link]

-

Amerigo Scientific. (n.d.). N-(p-amylcinnamoyl) Anthranilic Acid. [Link]

- Google Patents. (1997). WO1997028118A1 - Process for preparing anthranilic acids.

-

National Center for Biotechnology Information. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

National Center for Biotechnology Information. (2022). Structural pharmacology of TRP channels. Cell Calcium. [Link]

Sources

- 1. N-(p-Amylcinnamoyl)anthranilic acid | C21H23NO3 | CID 5353376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(p-Amylcinnamoyl)anthranilic acid - Wikipedia [en.wikipedia.org]

- 3. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 110683-10-8 CAS MSDS (ACA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural pharmacology of TRP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effect of N-(p-amylcinnamoyl) anthranilic acid, phospholipase A2 enzyme inhibitor, and transient receptor potential melastatin-2 channel blocker against renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

"isopropylphenyl diphenyl phosphate chemical structure"

An In-depth Technical Guide to Isopropylphenyl Diphenyl Phosphate: Structure, Properties, and Analysis

Introduction and Scope

This compound (IPDP) represents a significant class of organophosphate esters widely utilized across various industrial sectors. Primarily valued for its dual functionality as a flame retardant and a plasticizer, IPDP is integral to the manufacturing of numerous polymers, lubricants, and hydraulic fluids.[1][2] Unlike a singular molecular entity, commercial IPDP is typically a complex mixture of isomers, a critical consideration that profoundly influences its physical properties, performance characteristics, and toxicological profile.[3][4]

This technical guide offers a comprehensive examination of the core chemical nature of this compound. Tailored for researchers, chemists, and professionals in material science and drug development, this document delves into the molecule's structural nuances, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it provides insights into the structure-activity relationships that govern its industrial applications and toxicological implications, grounding all claims in authoritative scientific literature.

Key Identifiers:

-

Chemical Name: this compound

-

Molecular Formula: C₂₁H₂₁O₄P[3]

-

Molecular Weight: 368.36 g/mol [3]

-

Primary CAS Number: 28108-99-8 (for the isomeric mixture)[3]

-

Common Synonyms: Phosflex 41P, Kronitex 100, Diphenyl isopropylphenyl phosphate[1][3]

Molecular Structure and Isomerism

The fundamental structure of this compound consists of a central phosphate (PO₄) core bonded to four oxygen atoms. Three of these oxygens form ester linkages with aryl groups: two with unsubstituted phenyl rings and one with an isopropyl-substituted phenyl ring. The fourth oxygen is double-bonded to the phosphorus atom, forming a phosphoryl group (P=O).

The defining structural feature of commercial IPDP is its isomerism, which arises from the position of the isopropyl group (-CH(CH₃)₂) on its designated phenyl ring. The three primary positional isomers are:

-

2-Isopropylphenyl diphenyl phosphate (ortho-isomer): The isopropyl group is on the carbon adjacent to the phosphate ester linkage.

-

3-Isopropylphenyl diphenyl phosphate (meta-isomer): The isopropyl group is two carbons away from the phosphate linkage.

-

4-Isopropylphenyl diphenyl phosphate (para-isomer): The isopropyl group is opposite the phosphate linkage.

Commercial formulations are almost invariably mixtures of these ortho-, meta-, and para-isomers, and may also contain triphenyl phosphate (TPP) or more highly alkylated species like bis(isopropylphenyl) phenyl phosphate.[3][4][5] The specific ratio of these isomers is not standardized and varies by manufacturer and production process, directly impacting the material's viscosity, thermal stability, and, most critically, its biological activity.[6]

Physicochemical and Reactive Properties

IPDP is a viscous, light yellow, and largely odorless liquid under standard conditions.[3] Its high molecular weight and aromatic character contribute to a high boiling point and low vapor pressure, making it suitable for high-temperature applications such as in lubricants and engineering plastics. A key feature is its hydrophobic nature, characterized by very low water solubility and a high octanol-water partition coefficient (log Kow), which suggests a propensity to partition into organic matrices and a potential for bioaccumulation.[3][4]

| Property | Value | Source(s) |

| Appearance | Viscous light yellow liquid | [3] |

| Molecular Weight | 368.36 g/mol | [3][7] |

| Boiling Point | 220-230 °C at reduced pressure | [4] |

| Flash Point | > 200 °F (> 93 °C) | [3] |

| Water Solubility | < 0.1 g/100 mL; ~2.2 ppm | [3][4] |

| log Kow (Octanol-Water) | 5.31 | [3] |

| Vapor Pressure | ~3.5 x 10⁻⁷ mm Hg at 25 °C | [4] |

From a reactivity standpoint, organophosphates like IPDP are esters and are susceptible to hydrolysis, although this process is slow under neutral environmental conditions.[8] The presence of strong reducing agents can lead to the formation of highly toxic and flammable phosphine gas, while partial oxidation may release toxic phosphorus oxides.[3][4]

Synthesis Methodology

The industrial synthesis of this compound is a multi-step process that leverages well-established organophosphorus chemistry. The primary pathway involves the phosphorylation of a pre-formed isopropylphenol mixture with phosphorus oxychloride (POCl₃).

Conceptual Synthesis Protocol

-

Alkylation of Phenol: The process typically begins with the Friedel-Crafts alkylation of phenol with propylene gas. An acid catalyst, such as p-toluene sulfonic acid, is used to facilitate the electrophilic aromatic substitution, yielding a statistical mixture of mono-, di-, and higher-substituted isopropylphenols.[9]

-

Fractionation (Optional but Recommended): The resulting alkylated phenol mixture is often distilled to remove unreacted phenol and to enrich the fraction containing the desired monoisopropylphenols. This step is crucial for controlling the properties of the final product.[9]

-

Esterification (Phosphorylation): The isopropylphenol mixture (or a blend with un-alkylated phenol) is reacted with phosphorus oxychloride, often in the presence of a catalyst like a calcium-magnesium blend.[10] The reaction is typically performed with careful temperature control, as it is exothermic and releases hydrogen chloride (HCl) gas as a byproduct.

-

Reaction: 3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl (where ArOH represents the mixed phenol/isopropylphenol feedstock)

-

-

Purification: The crude phosphate ester product is purified through vacuum distillation to remove any unreacted starting materials, catalysts, and byproducts, yielding the final IPDP product.[10]

Analytical Characterization

The structural elucidation and quality control of IPDP rely on a combination of chromatographic and spectroscopic techniques. The primary analytical challenge lies in separating and quantifying the individual isomers within a complex mixture.

| Technique | Expected Observations & Insights |

| Mass Spectrometry (MS) | Electron ionization (EI) often leads to fragmentation. Key fragment ions may include those corresponding to the loss of a phenyl group, an isopropyl group, or the entire isopropylphenyl moiety. High-resolution MS (e.g., LC-QTOF) can provide accurate mass data for molecular formula confirmation.[3][11] |

| ¹H NMR | Provides distinct signals for aromatic protons (multiplets in the 6.8-7.5 ppm range) and aliphatic protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups, typically around 3.0 and 1.2 ppm, respectively). The precise chemical shifts and coupling patterns of the aromatic protons can help differentiate isomers. |

| ¹³C NMR | Offers resolution of all 21 carbon atoms. The chemical shifts of the carbons in the isopropyl-substituted ring are particularly diagnostic for identifying the ortho-, meta-, and para-isomers.[12] |

| ³¹P NMR | As a highly sensitive nucleus, ³¹P NMR provides a sharp singlet for the phosphate group. The chemical shift is sensitive to the electronic environment, and slight differences may be observed between isomers, aiding in quantification.[13][14] |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for P=O stretching (strong, ~1250-1300 cm⁻¹), P-O-C (aryl) stretching (~1150-1200 cm⁻¹), C-H aromatic stretching (>3000 cm⁻¹), and C-H aliphatic stretching (<3000 cm⁻¹).[3] |

Industrial Applications and Toxicological Considerations

Primary Applications

-

Flame Retardant: IPDP is an additive flame retardant, meaning it is physically blended into a polymer rather than chemically bonded. Upon heating, it promotes the formation of a protective char layer, which insulates the underlying material from heat and oxygen, thereby suppressing combustion.[2][8] It is widely used in PVC, flexible polyurethane foams, and electronic enclosures.[15]

-

Plasticizer: In polymers like PVC, IPDP increases flexibility, workability, and durability by inserting its molecules between the polymer chains, reducing intermolecular forces.[2][15]

-

Hydraulic Fluids & Lubricants: Its thermal stability and anti-wear properties make it a valuable component in specialty hydraulic fluids and as a lubricant additive.[1]

Toxicological Profile

The primary toxicological concern for many organophosphate esters, including IPDP, is neurotoxicity. A specific and serious endpoint is Organophosphate-Induced Delayed Neurotoxicity (OPIDN), a condition characterized by damage to peripheral nerves and the spinal cord.[6]

Crucially, this toxicity is strongly dependent on the molecular structure. Studies have demonstrated that the ortho-isomer (2-isopropylphenyl diphenyl phosphate) is the primary driver of OPIDN.[6] Commercial mixtures with a higher content of the ortho-isomer exhibit greater neurotoxic potential. In contrast, the meta- and para-isomers are considered significantly less toxic in this regard. This structure-activity relationship underscores the critical importance of isomeric analysis when assessing the safety of any IPDP-containing product.[6] In the body and the environment, IPDP can degrade to form diphenyl phosphate (DPHP), a common metabolite also used for exposure monitoring.[8]

Conclusion

This compound is a multifaceted industrial chemical whose utility as a flame retardant and plasticizer is well-established. Its chemical identity, however, is complex, defined by the variable mixture of its ortho-, meta-, and para-isomers. This guide has detailed the fundamental aspects of its molecular structure, synthesis, and analytical characterization. For scientists and researchers, the key takeaway is the profound impact of this isomerism. A thorough understanding and precise analytical quantification of the isomeric composition are not merely academic exercises; they are paramount for predicting material performance, ensuring product quality, and critically, for conducting accurate risk and safety assessments.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). Retrieved from [Link]

-

Haz-Map. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]

-

Australian Government Department of Health. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. Industrial Chemicals. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C21H21O4P). Retrieved from [Link]

-

PubChem. (n.d.). Bis(isopropylphenyl) phenyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dithis compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). diphenyl (4-propan-2-ylphenyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1982). US4351780A - Process for preparing isopropylphenyl/phenyl phosphate.

- Google Patents. (2013). CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate).

-

SpectraBase. (n.d.). Isopropyl diphenyl phosphate - Optional[31P NMR]. Retrieved from [Link]

-

MassBank. (n.d.). Isopropyl diphenyl phosphate; LC-ESI-QTOF; MS2. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]

-

Behl, M., et al. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). Isopropyl diphenyl phosphate 60763-39-5 wiki. Retrieved from [Link]

-

ECHA. (n.d.). Phenol, isopropylated, phosphate (3:1) - Registration Dossier. Retrieved from [Link]

-

LookChem. (n.d.). Cas 68155-51-1, 3,4-dithis compound. Retrieved from [Link]

-

ResearchGate. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats | Request PDF. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Isopropyl-phenyl diphenyl phosphate - Optional[13C NMR]. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, isopropylated, phosphate (3:1). National Center for Biotechnology Information. Retrieved from [Link]

-

ECHA. (n.d.). Phenol, isopropylated, phosphate (3:1) - Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). Tris(isopropylphenyl)phosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

Heitkamp, M. A., et al. (1984). Fate and metabolism of this compound in freshwater sediments. Environmental Science & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and.... Retrieved from [Link]

-

MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Buy this compound | 28108-99-8 [smolecule.com]

- 3. This compound | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 28108-99-8 CAS MSDS (Diphenyl isopropylphenyl phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 10. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]

- 11. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry [mdpi.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

"physical and chemical properties of isopropylphenyl diphenyl phosphate"

An In-Depth Technical Guide to the Physical and Chemical Properties of Isopropylphenyl Diphenyl Phosphate

Executive Summary

This compound (IPPP) represents a class of organophosphate esters widely utilized as flame retardants and plasticizers in various polymeric materials, hydraulic fluids, and lubricants.[1][2] Commercially, IPPP is not a single compound but a complex mixture of isomers, varying in the position (ortho, meta, para) and number (mono-, di-, tri-) of isopropyl groups on the phenyl rings.[1][2][3] This isomeric variability is a critical determinant of the material's physical and chemical properties, influencing its performance in application and its environmental fate. This guide provides a detailed examination of these properties, grounded in experimental data and established analytical methodologies, to support researchers and development professionals in the field.

Molecular Structure and Isomerism

The foundational structure of IPPP consists of a central phosphate group bonded to three aryl rings—a combination of phenyl and isopropylphenyl groups. The synthesis, typically involving the reaction of phosphorus oxychloride with isopropylated phenols, results in a mixture of compounds.[4] The degree of isopropylation and the specific substitution patterns on the phenyl rings dictate the final properties of the commercial product.

The primary components of these mixtures include triphenyl phosphate (TPP), mono-isopropylphenyl diphenyl phosphate, di-isopropylphenyl phenyl phosphate, and tris(isopropylphenyl) phosphate.[5][6] Understanding this heterogeneity is paramount, as properties such as viscosity, thermal stability, and biological activity are directly linked to the composition of the isomeric mixture.

Caption: General structure of Isopropylphenyl Phenyl Phosphate.

Physical Properties

The physical characteristics of IPPP are crucial for its application as a plasticizer and hydraulic fluid. As a mixture, many properties are reported as ranges or typical values rather than exact constants.

General and Thermal Properties

IPPP is typically a viscous, light yellow, or colorless oily liquid at room temperature.[1][7] Its high molecular weight and aromatic nature contribute to a high boiling point and low volatility.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁O₄P | PubChem[1] |

| Molecular Weight | 368.4 g/mol | PubChem[1] |

| Physical Description | Viscous light yellow liquid | NTP, 1992[1] |

| Melting Point | < -20 °C | ECHA[3] |

| Boiling Point | > 400 °C at 1013 hPa | ECHA[3] |

| Flash Point | > 200 °F (> 93.3 °C) | NTP, 1992[1] |

| Autoignition Temp. | 585 °C (for a commercial product) | Great Lakes Chemical Corp. 2002[5] |

| Density | ~1.168 g/cm³ at 20 °C | ECHA[3] |

Solubility and Partitioning Behavior

The solubility and partitioning coefficients are key indicators of the environmental distribution and bioaccumulation potential of IPPP.

| Property | Value | Source |

| Water Solubility | 2.2 mg/L at 25 °C | Saeger VW et al., 1979[1] |

| Vapor Pressure | 3.515 x 10⁻⁷ mm Hg at 25 °C (estimated) | HSDB[1][8] |

| Log Kow (Octanol-Water Partition Coeff.) | 5.31 | Saeger VW et al., 1979[1] |

| Henry's Law Constant | 7.74 x 10⁻⁸ atm·m³/mol at 25 °C (estimated) | HENRYWIN v3.00[5] |

The low water solubility and high Log Kow value indicate that IPPP is hydrophobic and will preferentially partition to organic matter, such as soil and sediment, if released into the environment.[9] Its very low vapor pressure and Henry's Law constant suggest that volatilization from water or soil surfaces is a slow process.[1][8]

Chemical Properties and Reactivity

The chemical behavior of IPPP, particularly its stability to hydrolysis and thermal decomposition, is fundamental to its function and environmental persistence.

Hydrolysis

Organophosphate esters are susceptible to hydrolysis, cleaving the ester bond to form an alcohol (phenol/isopropylphenol) and a diaryl phosphate. The rate of this reaction is highly dependent on pH.

-

Mechanism: The hydrolysis of triaryl phosphates can proceed through the cleavage of the P-OAr bond. Under environmentally relevant conditions (pH outside of highly acidic or alkaline ranges), this process is generally slow.[5]

-

Products: Hydrolysis of this compound yields diphenyl phosphate (DPHP) and isopropylphenol.[5][9] Further hydrolysis of DPHP is significantly slower.[9]

-

pH Dependence: The rate of hydrolysis is significantly increased at high (pH > 8-9) and low pH values.[5] For environmental risk assessments where pH is typically near neutral, the hydrolysis rate is often assumed to be negligible.[5]

Caption: Simplified hydrolysis pathway of IPPP.

Thermal Decomposition

The efficacy of IPPP as a flame retardant is derived from its behavior at elevated temperatures.

-

Mechanism: During combustion, thermal degradation of phosphate esters like IPPP generates phosphoric acid and pyrophosphoric acid.[9][10] These acids promote the dehydration of the polymer substrate, leading to the formation of a protective char layer. This char layer insulates the underlying material from heat and reduces the release of flammable volatile compounds.[10]

-

Decomposition Products: When heated to decomposition, IPPP emits toxic vapors of phosphorus oxides (e.g., P₂O₅).[11]

Other Reactivity

As an organophosphate ester, IPPP exhibits specific reactivity patterns.

-

Reducing Agents: In the presence of strong reducing agents, such as hydrides, there is a susceptibility to form highly toxic and flammable phosphine gas (PH₃).[1][8][12]

-

Oxidizing Agents: Partial oxidation may result in the release of toxic phosphorus oxides.[1][8][12]

Experimental Methodologies

To ensure quality control and accurate characterization of IPPP, robust analytical methods are essential. The complex isomeric nature of the substance necessitates chromatographic separation for accurate quantification.

Protocol 1: Isomeric Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a validated method for the separation and identification of individual IPPP isomers in a technical mixture. The choice of GC-MS is based on its ability to separate volatile and semi-volatile compounds and provide definitive identification based on mass spectra.

Objective: To determine the relative abundance of triphenyl phosphate, and mono-, di-, and tri-isopropylphenyl phosphate isomers in a sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the IPPP sample into a 10 mL volumetric flask.

-

Add a suitable internal standard (e.g., Triphenyl phosphate-d15) to correct for variations in injection volume and instrument response.[3]

-

Dissolve and dilute to the mark with a high-purity solvent such as ethyl acetate or toluene.[13]

-

Prepare a series of calibration standards containing known concentrations of available individual isomers.[13]

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Mass Spectrometer: Mass Selective Detector (MSD).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is chosen for its excellent separation of aromatic isomers.

-

Injection: 1 µL splitless injection at 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp 1: Increase to 250 °C at 15 °C/min.

-

Ramp 2: Increase to 300 °C at 5 °C/min, hold for 10 minutes. (Rationale: A programmed temperature ramp is critical for eluting compounds with a wide range of boiling points, from TPP to the more substituted, higher-boiling TIPP isomers.)

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode (e.g., m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

-

-

-

Data Analysis:

-

Identify isomers by comparing retention times and mass spectra to those of the analytical standards.

-

Quantify each isomer by creating a calibration curve plotting the peak area ratio (analyte/internal standard) against concentration.

-

Calculate the weight percentage of each isomer in the original sample.

-

Caption: Workflow for GC-MS analysis of IPPP isomers.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 34148, this compound. [Link]

-

GOV.UK (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate. [Link]

-

Ataman Kimya. Isopropylated Triphenyl Phosphate. [Link]

-

Australian Government Department of Health (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]

-

Hartwig, A., & MAK Commission. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated. The MAK Collection for Occupational Health and Safety, 6(1). [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15591290, p-Isopropylphenyl Phenyl Phosphate. [Link]

-

Uno-X (2022). Safety Data Sheet - Regal SGT 22. [Link]

-

Hartwig, A., & MAK Commission. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33661, Tris(isopropylphenyl)phosphate. [Link]

-

LookChem (2024). 3,4-dithis compound. [Link]

- Google Patents (1982).

-

ResearchGate (2018). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. [Link]

-

Phillips, A. L., et al. (2013). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental Science & Technology, 47(22), 12943–12949. [Link]

-

NICNAS (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. [Link]

- Google Patents (2013).

-

Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Materials, 15(22), 8099. [Link]

Sources

- 1. This compound | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. series.publisso.de [series.publisso.de]

- 4. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. mdpi.com [mdpi.com]

- 11. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. researchgate.net [researchgate.net]

"isomers of isopropylphenyl diphenyl phosphate"

An In-Depth Technical Guide to the Isomers of Isopropylphenyl Diphenyl Phosphate: Properties, Analysis, and Toxicological Implications

Introduction

This compound (IPPP) is a widely used organophosphate ester flame retardant and plasticizer. It is incorporated into a variety of consumer and industrial products, including polyvinyl chloride (PVC) plastics, polyurethane foams, textiles, adhesives, and lubricants, to enhance fire resistance and improve flexibility.[1][2] However, IPPP is not a single chemical entity but rather a complex mixture of various isomers.[2] The composition of these commercial mixtures can vary, which has significant implications for the material's properties, environmental fate, and toxicological profile. For researchers, scientists, and professionals in drug development, a thorough understanding of the isomeric landscape of IPPP is crucial for accurate risk assessment, the development of safer alternatives, and the interpretation of toxicological data. This guide provides a detailed technical overview of the isomers of this compound, their analysis, and their biological effects.

The Isomeric Landscape of this compound

The complexity of IPPP arises from two main types of structural isomerism: the degree of isopropylation on the phenyl rings and the position of the isopropyl groups.

Types of Isomerism

-

Degree of Isopropylation: Commercial IPPP mixtures are composed of triphenyl phosphate (TPP) and its isopropylated analogues. The number of isopropyl groups attached to the phenyl rings can vary, leading to:

-

Mono-isopropylated phenyl diphenyl phosphates: One of the phenyl rings is substituted with an isopropyl group.

-

Di-isopropylated phenyl diphenyl phosphates: Two of the phenyl rings are substituted with isopropyl groups.

-

Tri-isopropylated phenyl phosphates: All three phenyl rings are substituted with isopropyl groups.[1][3]

-

-

Positional Isomerism: For each degree of isopropylation, the isopropyl group(s) can be attached at different positions on the phenyl ring:

The combination of these isomeric forms results in a multitude of possible structures within a single IPPP product.

Commonly Encountered Isomers in Commercial Mixtures

Analysis of commercial flame retardant mixtures has identified several prevalent isomers:

-

Triphenyl phosphate (TPP): Often present as a significant component of IPPP mixtures.[1][6][7]

-

2-Isopropylphenyl diphenyl phosphate (2IPPDPP): A common mono-isopropylated isomer.[7]

-

4-Isopropylphenyl diphenyl phosphate: Another frequently detected mono-isopropylated isomer.[3]

-

Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP): A di-isopropylated isomer found in some formulations.[7][8]

-

2,4-Dithis compound (24DIPPDPP): A di-isopropylated isomer.[7]

The relative abundance of these and other isomers can differ between manufacturers and even between different batches from the same manufacturer.[3]

Synthesis and Isomer Distribution

IPPP is typically synthesized through the reaction of phosphorus oxychloride (POCl₃) with isopropylated phenols.[9] The distribution of isomers in the final product is influenced by the composition of the starting isopropylphenol mixture and the reaction conditions.[9][10] By controlling the alkylation of phenol with propylene, manufacturers can tailor the degree of isopropylation to achieve desired physical properties, such as viscosity, for specific applications.[10]

Physicochemical Properties of IPPP Isomers

The physicochemical properties of IPPP isomers influence their environmental distribution and biological uptake. Generally, IPPP is a viscous, light yellow liquid with low water solubility and a high octanol-water partition coefficient (log Kow), indicating a tendency to partition into fatty tissues and organic matter in the environment.[4][5]

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁O₄P (for mono-isopropylated) | [4] |

| Molecular Weight | 368.36 g/mol (for mono-isopropylated) | [11] |

| log Kow | 5.31 | [4][5] |

| Water Solubility | < 1 mg/mL | [4] |

| Vapor Pressure | 3.5 x 10⁻⁷ mmHg | [5] |

Note: These are general properties, and specific values may vary between individual isomers.

Analytical Methodologies for Isomer Separation and Quantification

The structural similarity of IPPP isomers presents a significant analytical challenge. High-resolution chromatographic techniques coupled with mass spectrometry are essential for their separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like IPPP isomers.

Experimental Protocol Outline:

-

Sample Preparation: Extraction from the sample matrix (e.g., polyurethane foam, dust) using an organic solvent, followed by cleanup steps to remove interfering substances.

-

Injection: A small volume of the extract is injected into the GC system.

-

Separation: The isomers are separated on a capillary column (e.g., a non-polar or mid-polar column) based on their boiling points and interactions with the stationary phase. A temperature gradient is typically used to elute the compounds.

-

Detection: The separated isomers are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide information about the molecular weight and structure of each isomer, allowing for their identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing less volatile or thermally labile isomers that may not be suitable for GC analysis.[6]

Experimental Protocol Outline:

-

Sample Preparation: Similar to GC-MS, involving extraction and cleanup.

-

Injection: The sample is injected into the LC system.

-

Separation: A reversed-phase C18 column is commonly used, with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) to separate the isomers based on their polarity.

-

Detection: The eluting compounds are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, for detection and identification.

Analytical Workflow

Caption: Potential mechanism of endocrine disruption by IPPP isomers.

Metabolism

In the body, IPPP can be metabolized through hydrolysis to form diphenyl phosphate (DPHP) and the corresponding isopropylphenols. DPHP is a common biomarker used to assess human exposure to a range of organophosphate esters.

Environmental Fate and Human Exposure

The widespread use of IPPP has led to its detection in various environmental compartments, including indoor air, house dust, soil, and water. [1]Its chemical properties suggest a potential for bioaccumulation in organisms. [5] Human exposure can occur through several pathways:

-

Inhalation: Breathing in contaminated indoor air or dust particles.

-

Ingestion: Accidental ingestion of dust, particularly by young children, or consumption of contaminated food.

-

Dermal Contact: Skin contact with products containing IPPP. [2] The presence of IPPP in human tissues, such as blood and breast milk, confirms widespread human exposure.

Regulatory Context and Future Perspectives

Regulatory agencies worldwide are increasingly scrutinizing the use and safety of organophosphate flame retardants. The European Union has designated IPPP as a category 2 reproductive hazard, "suspected of damaging fertility and the unborn child." [2]In the United States, the EPA has included IPPP in its Toxic Substance Control Act (TSCA) Work Plan for further assessment due to its potential for aquatic toxicity, bioaccumulation, and environmental persistence. The complexity of IPPP mixtures highlights the critical need for further research into the specific properties and toxicities of individual isomers. The development and availability of certified analytical standards for a wider range of IPPP isomers are essential for accurate quantification and risk assessment. [3][12]A deeper understanding of the structure-activity relationships among IPPP isomers will enable the design of safer and more effective flame retardants and plasticizers.

References

-

Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). (n.d.). GOV.UK. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

ISOPROPYLATED TRIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018, March 2). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

-

This compound. (n.d.). Haz-Map. Retrieved from [Link]

-

Isopropylated triphenyl phosphate (IPTPP) (CAS 68937-41-7). (n.d.). Vermont Department of Health. Retrieved from [Link]

-

Patisaul, H. B., Roberts, S. C., Stapleton, H. M., & Belcher, S. M. (2021). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicology and Applied Pharmacology, 429, 115694. Retrieved from [Link]

-

Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023, June 26). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

-

Bis(isopropylphenyl) phenyl phosphate. (n.d.). PubChem. Retrieved from [Link]

-